

Zomiradomide (KT-413) Application Notes for In Vivo Mouse Xenograft Studies

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Compound of Interest		
Compound Name:	Zomiradomide	
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Introduction

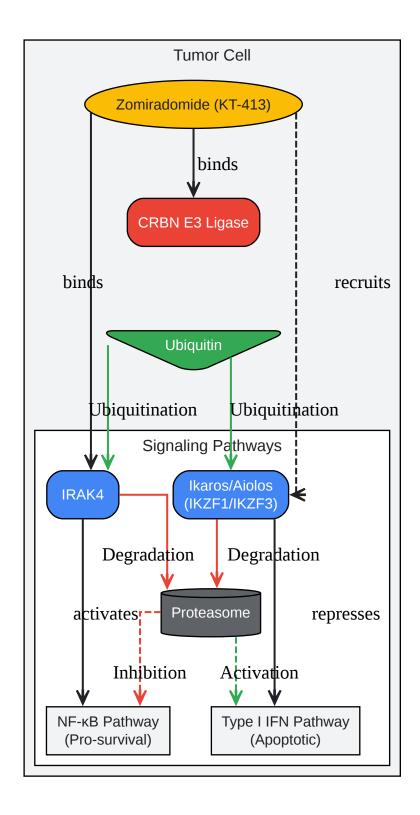
Zomiradomide, also known as KT-413, is a potent and selective heterobifunctional small molecule protein degrader. It is classified as an IRAKIMiD, a molecule designed to simultaneously induce the degradation of both Interleukin-1 Receptor-Associated Kinase 4 (IRAK4) and the immunomodulatory imide drug (IMiD) substrates, Ikaros (IKZF1) and Aiolos (IKZF3). This dual mechanism of action synergistically targets key pro-survival pathways in B-cell lymphomas, particularly those with mutations in the Myeloid Differentiation Primary Response 88 (MYD88) gene, such as the L265P mutation. By degrading IRAK4, zomiradomide inhibits the NF-kB signaling pathway, while the degradation of Ikaros and Aiolos is intended to restore and activate the type I interferon (IFN) response, leading to enhanced anti-tumor activity. Preclinical studies in mouse xenograft models of MYD88-mutant Diffuse Large B-Cell Lymphoma (DLBCL) have demonstrated significant tumor growth inhibition and regressions with zomiradomide treatment.

Mechanism of Action: Dual Degradation Pathway

Zomiradomide functions by hijacking the body's own ubiquitin-proteasome system to tag target proteins for destruction. As a heterobifunctional degrader, one end of the molecule binds to IRAK4, while the other end binds to the E3 ubiquitin ligase Cereblon (CRBN). This proximity induces the ubiquitination and subsequent proteasomal degradation of IRAK4. Concurrently, the IMiD moiety of **zomiradomide** acts as a molecular glue, recruiting the transcription factors



Ikaros and Aiolos to the CRBN E3 ligase, also leading to their ubiquitination and degradation. This dual activity is hypothesized to maximize NF-kB inhibition while restoring apoptotic responses through the upregulation of Type I IFN signaling.[1]





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Caption: Mechanism of Action of **Zomiradomide** (KT-413).

Quantitative Data Summary

The following table summarizes the reported dosages and treatment schedules for **zomiradomide** in preclinical mouse xenograft studies using the OCI-Ly10 DLBCL cell line.

Parameter	Study 1	Study 2
Drug	Zomiradomide (KT-413)	Zomiradomide (KT-413)
Cell Line	OCI-Ly10 (MYD88 L265P Mutant)	OCI-Ly10 (MYD88 Mutant)
Mouse Model	Xenograft	Xenograft
Dosage	3 - 30 mg/kg[2]	9 mg/kg
Administration Route	Oral (p.o.)[2]	Not specified, likely oral
Dosing Schedule	Once daily for 3 days[2]	Days 1 and 2, every 3 weeks
Reported Efficacy	Antitumor effect, inhibited tumor growth[2]	Strong tumor regressions

Experimental Protocols

Below are detailed protocols for establishing and treating a mouse xenograft model of DLBCL with **zomiradomide**, based on available data and standard laboratory procedures.

Cell Culture

- Cell Line: OCI-Ly10 (Diffuse Large B-Cell Lymphoma, MYD88 L265P mutation).
- Culture Medium: RPMI-1640 supplemented with 20% fetal bovine serum (FBS) and 1% penicillin-streptomycin.
- Culture Conditions: Incubate at 37°C in a humidified atmosphere with 5% CO2. Maintain cells in the exponential growth phase before implantation.



In Vivo Xenograft Model Establishment

- Mouse Strain: Immunocompromised mice are required. Strains such as C.B-17 SCID are suitable for lymphoma xenografts. Female mice, 6-8 weeks old, are commonly used.
- Cell Preparation for Injection:
 - Harvest OCI-Ly10 cells during the exponential growth phase.
 - Wash the cells twice with sterile, serum-free RPMI-1640 or phosphate-buffered saline (PBS).
 - Resuspend the cells in a 1:1 mixture of sterile PBS and Matrigel® at a concentration of 1 x 10⁸ cells/mL.
- Tumor Implantation:
 - Anesthetize the mouse using an appropriate method (e.g., isoflurane inhalation).
 - \circ Inject 100 µL of the cell suspension (containing 1 x 10^7 OCI-Ly10 cells) subcutaneously into the right flank of each mouse.
 - Monitor the mice for tumor growth.

Zomiradomide Formulation and Administration

- Formulation (Suggested for Oral Gavage): While the specific vehicle has not been publicly disclosed, a common vehicle for oral administration of small molecules in mice is a suspension in 0.5% methylcellulose with 0.2% Tween 80 in sterile water. The final formulation should be prepared fresh daily.
- Administration:
 - Once tumors reach a palpable size (e.g., 100-200 mm³), randomize the mice into treatment and vehicle control groups.
 - Administer zomiradomide or vehicle control via oral gavage according to the dosing schedule (e.g., 3-30 mg/kg daily for 3 days). The volume administered is typically 10

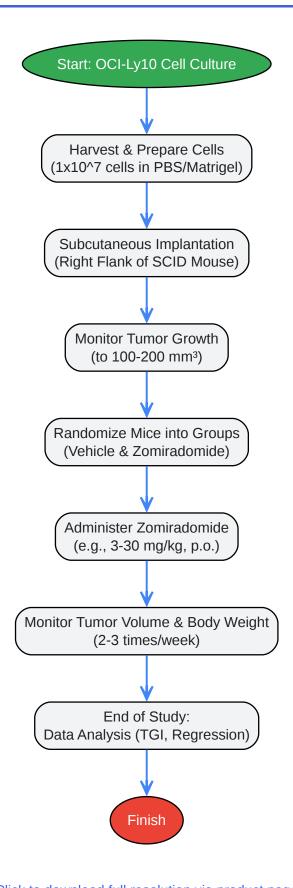


mL/kg body weight.

Efficacy Monitoring and Data Analysis

- Tumor Volume Measurement: Measure tumor dimensions with digital calipers two to three times per week. Calculate tumor volume using the formula: (Length x Width²) / 2.
- Body Weight: Monitor the body weight of each mouse two to three times per week as an indicator of general health and treatment-related toxicity.
- Efficacy Endpoints:
 - Tumor Growth Inhibition (TGI): Calculate TGI% at the end of the study using the formula:
 [1 (Mean tumor volume of treated group / Mean tumor volume of control group)] x 100.
 - Tumor Regression: Note any decrease in tumor size from baseline. Complete regression is the disappearance of the tumor, while partial regression is a significant reduction in tumor volume.
- Data Presentation: Plot the mean tumor volume ± SEM for each group over time.





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References

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